(R)-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Description
®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a synthetic compound known for its potential pharmacological properties. This compound belongs to the class of heterocyclic compounds, specifically the pyridoindoles, which are known for their diverse biological activities.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
propan-2-yl 2-[(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)21-17(20)9-14-13-5-3-4-6-15(13)19-10-12(18)7-8-16(14)19/h3-6,11-12H,7-10,18H2,1-2H3/t12-/m1/s1 |
InChI Key |
KPXQTWJOSDGLNI-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)OC(=O)CC1=C2CC[C@H](CN2C3=CC=CC=C31)N |
Canonical SMILES |
CC(C)OC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridoindole core, followed by functionalization to introduce the isopropyl and amino groups. The final step often involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine derivative.
Scientific Research Applications
®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- ®-Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
- ®-2-(7-(4-Fluoro-N-methylphenylsulfonamido)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid
Uniqueness
®-Isopropyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is unique due to its specific functional groups and stereochemistry, which can result in distinct biological activities compared to similar compounds. Its isopropyl group and specific amino positioning may confer unique binding properties and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
